molecular formula C9H8N4O3 B15326480 2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B15326480
M. Wt: 220.18 g/mol
InChI Key: ULNJWIOBLHNRHE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1490858-72-4) is a high-potency, non-purine xanthine oxidase (XO) inhibitor of significant interest for metabolic disease research. This compound is a key representative of a novel series of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) designed as bioisosteric analogues of febuxostat, exploring the critical pyrimidinone-carboxylic acid pharmacophore . Its primary research value lies in the investigation of hyperuricemia and gout, as it effectively inhibits XO, the key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . By potently inhibiting this enzymatic pathway, the compound helps reduce plasma levels of uric acid, making it a valuable tool for studying the pathophysiology and treatment of hyperuricemia-associated conditions . Molecular modeling and molecular dynamics simulations indicate that this class of inhibitors forms crucial interactions within the active site of xanthine oxidase, including hydrogen bonds with key residues such as Glu802, Arg880, and Thr1010, which contribute to its notable inhibitory efficacy . With a molecular formula of C9H8N4O3 and a molecular weight of 220.18 g/mol, this solid compound is supplied for research applications exclusively . This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H8N4O3/c1-13-4-5(2-11-13)7-10-3-6(9(15)16)8(14)12-7/h2-4H,1H3,(H,15,16)(H,10,12,14)

InChI Key

ULNJWIOBLHNRHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound’s derivatives are used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1h-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For example, it may block the cell cycle at a specific phase, leading to apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Key Observations:

  • Pyrazole vs. Tetrazole/Aryl Groups : The 1-methylpyrazole group in the target compound provides steric bulk and hydrophobicity, comparable to tetrazole-substituted derivatives (e.g., 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl] analogues), which exhibit stronger hydrogen bonding with Arg880 and Glu802 in XO .
  • Imino vs. Oxo Modification: Replacing the 6-oxo group with 6-imino (e.g., in 2-(3-cyano-4-isopentyloxyphenyl)-6-imino derivatives) increases planarity, improving π-π stacking with Phe914 and lowering Ki values .

Pharmacological and Commercial Considerations

  • Commercial Availability : While this compound is discontinued (CymitQuimica, 2025), other ODCs (e.g., 2-(cyclopropylmethyl) derivatives) remain available from suppliers like American Elements .

Q & A

Q. What are the recommended synthetic routes for 2-(1-Methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves condensation of pyrazole and pyrimidine precursors. Key steps include:
  • Cyclocondensation : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with a β-keto ester (e.g., ethyl 3-oxobutanoate) under acidic conditions to form the pyrimidine core .
  • Oxidation/Hydrolysis : Controlled oxidation of intermediates using KMnO₄ or H₂O₂, followed by acid hydrolysis to yield the carboxylic acid moiety .
  • Yield Optimization : Use high-purity reagents, anhydrous solvents (e.g., DMF or THF), and monitor reactions via TLC or HPLC. For example, adjusting stoichiometry (1:1.2 molar ratio of aldehyde to β-keto ester) improves yields to ~65–75% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C4-methyl at δ ~3.2 ppm; pyrimidine C6-oxo at δ ~165 ppm) .
  • IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid; pyrimidine C=O at ~1660 cm⁻¹) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) ensures >95% purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3% tolerance) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize enzyme inhibition assays due to structural similarity to xanthine oxidase (XO) inhibitors:
  • XO Inhibition : Measure uric acid production spectrophotometrically (λ = 290 nm) with allopurinol as a positive control. IC₅₀ values <10 μM suggest therapeutic potential .
  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to rule out nonspecific toxicity (IC₅₀ >100 μM is desirable) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with XO’s active site (PDB: 1N5X). Focus on hydrogen bonding with Arg880 and hydrophobic contacts with Phe914 .
  • QSAR : Develop models using descriptors like logP, polar surface area, and electron-donating/withdrawing effects of substituents. For example, adding electron-withdrawing groups (e.g., -NO₂) at pyrimidine C2 improves XO inhibition by 30% .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
  • Standardized Protocols : Adopt WHO-recommended XO assay buffer (pH 7.4, 25°C) .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., decarboxylated derivatives) that may skew activity .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., cell line variability) .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

  • Methodological Answer : Single-crystal XRD (via SHELX programs ) reveals:
  • Tautomerism : The pyrimidine ring adopts a 1,6-dihydro tautomer in the solid state, stabilizing intramolecular H-bonds between C6-oxo and carboxylic acid groups .
  • Packing Interactions : π-Stacking between pyrazole and pyrimidine rings influences solubility and stability .

Key Research Challenges

  • Stereochemical Control : Racemization at the pyrimidine C5-carboxylic acid during synthesis requires chiral HPLC for resolution .
  • Stability in Biological Media : Rapid degradation in plasma (t₁/₂ = 2.1 h) necessitates prodrug strategies (e.g., ethyl ester derivatives) .

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